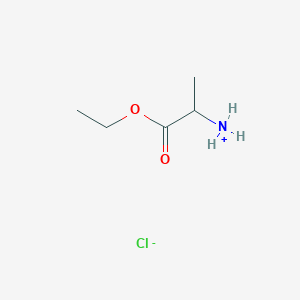

(-)-N-去甲基曲马多

描述

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Synthesis Analysis

A process for the preparation of tramadol hydrochloride has been described, which involves reacting an intermediate with HCl in the presence of a catalytic amount of water . This process can be carried out in the absence of 1,4-dioxane or other category 1 carcinogenic solvent, and in one step, providing commercial advantages of simplicity, safety, and purity .Molecular Structure Analysis

Tramadol has a molecular formula of C16H25NO2 and a molecular weight of 263.3752 . It is known to act on the mu opioid receptors .Chemical Reactions Analysis

The automated generation of reaction networks and the automated prediction of synthetic trees require the definition of possible transformations a molecule can undergo . One way of doing this is by using reaction templates .Physical And Chemical Properties Analysis

Tramadol has a molecular weight of 263.3752 . The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality” .科学研究应用

中枢神经系统镇痛潜力:“(-)-N-去甲基曲马多”已被观察到能够抑制表达M1受体的卵母细胞中乙酰胆碱诱导的电流,突显其作为中枢神经系统镇痛药物靶点的潜力(Nakamura et al., 2005)。

镇痛作用:该化合物在非洲爪蟾卵母细胞中抑制5-HT2C受体,表明通过抑制5-HT诱导的电流发挥镇痛作用(Horishita et al., 2006)。

镇痛治疗效果:研究表明,(-)-曲马多的镇痛效果主要是由于其阻断单胺摄取的能力。“(-)-N-去甲基曲马多”在这些机制中的作用仍在探讨中(Halfpenny et al., 1999)。

用于产程疼痛治疗:有证据表明,曲马多在产程疼痛治疗中的使用可能与新生儿死亡有关,特别是由于母亲具有特定细胞色素P450 2D6基因型导致对“(-)-N-去甲基曲马多”暴露增加(Grosek et al., 2012)。

减少阿片类药物引起的呼吸抑制潜力:曲马多的代谢物德斯美曲马多已被确认能够有效治疗疼痛,但可能通过节约阻滞素2招募来减少致命的阿片类药物引起的呼吸抑制(Zebala et al., 2020)。

抑制物质P受体功能:发现该化合物能够抑制非洲爪蟾卵母细胞中的物质P受体功能,表明一种独立于PKC介导途径的潜在途径(Minami et al., 2011)。

安全和危害

未来方向

Tramadol is approved for the treatment of pain in adults that is severe enough to require an opioid analgesic and for which other treatments do not work or are not tolerated . The safety and effectiveness of tramadol in children have not been established . The lowest effective dose for the shortest duration should be used .

属性

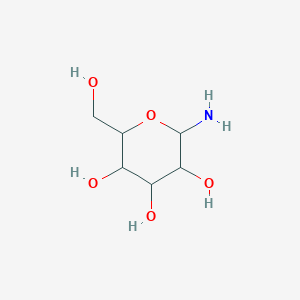

IUPAC Name |

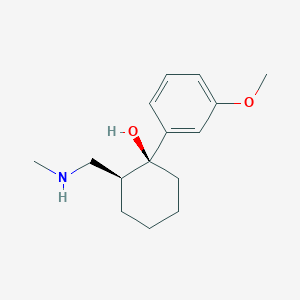

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

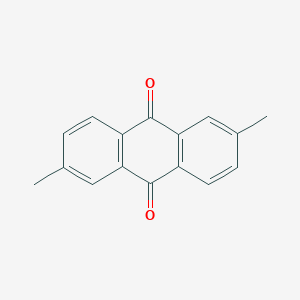

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-N-Desmethyl Tramadol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)